REACTION_CXSMILES
|
[CH2:1]=[O:2].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[N:11]([CH:16]3[CH2:18][CH2:17]3)[C:12](=[O:15])[NH:13][N:14]=2)=[CH:6][CH:5]=1>O>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[N:11]([CH:16]3[CH2:18][CH2:17]3)[C:12](=[O:15])[N:13]([CH2:1][OH:2])[N:14]=2)=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1000 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C=1N(C(NN1)=O)C1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
Drying under high vacuum
|
Type
|
CUSTOM
|
Details
|
gave 878 mg (62% of theory) of the target compound
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1N(C(N(N1)CO)=O)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |